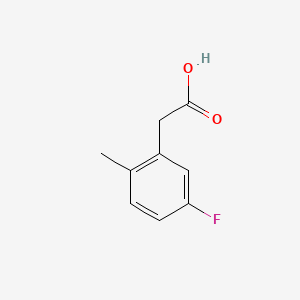

5-Fluoro-2-methylphenylacetic acid

CAS No.: 261951-75-1

Cat. No.: VC2176355

Molecular Formula: C9H9FO2

Molecular Weight: 168.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 261951-75-1 |

|---|---|

| Molecular Formula | C9H9FO2 |

| Molecular Weight | 168.16 g/mol |

| IUPAC Name | 2-(5-fluoro-2-methylphenyl)acetic acid |

| Standard InChI | InChI=1S/C9H9FO2/c1-6-2-3-8(10)4-7(6)5-9(11)12/h2-4H,5H2,1H3,(H,11,12) |

| Standard InChI Key | BPWHUOQJJZVQLO-UHFFFAOYSA-N |

| SMILES | CC1=C(C=C(C=C1)F)CC(=O)O |

| Canonical SMILES | CC1=C(C=C(C=C1)F)CC(=O)O |

Introduction

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 169.06593 | 134.2 |

| [M+Na]+ | 191.04787 | 146.2 |

| [M+NH4]+ | 186.09247 | 141.7 |

| [M+K]+ | 207.02181 | 140.5 |

| [M-H]- | 167.05137 | 134.2 |

| [M+Na-2H]- | 189.03332 | 139.7 |

| [M]+ | 168.05810 | 135.7 |

| [M]- | 168.05920 | 135.7 |

These predicted collision cross-section values are particularly useful for identification and confirmation during mass spectrometric analysis . The data indicates that the sodium adduct [M+Na]+ has the largest collision cross-section (146.2 Ų), suggesting a more extended three-dimensional structure compared to other ionic forms.

Related Compounds and Structural Analogs

Several structurally related compounds can provide contextual understanding of 5-Fluoro-2-methylphenylacetic acid's properties and potential applications:

5-Fluoro-2-nitrophenylacetic acid

This compound differs by having a nitro group instead of a methyl group at position 2 . The nitro group significantly alters the electronic properties of the aromatic ring, potentially affecting reactivity and applications.

(R)-2-Amino-2-(2-fluoro-5-methylphenyl)acetic acid

This chiral amino acid derivative features a similar structural framework but with different substitution patterns—the fluorine is at position 2 and the methyl group at position 5. Additionally, it contains an amino group at the alpha carbon, creating a stereocenter with R configuration.

Analytical Considerations

For the identification and quantification of 5-Fluoro-2-methylphenylacetic acid, several analytical techniques may be employed:

Mass Spectrometry

Mass spectrometry is particularly useful for identifying 5-Fluoro-2-methylphenylacetic acid, especially when coupled with chromatographic techniques. The predicted collision cross-section data presented earlier provides valuable reference points for identification using ion mobility-mass spectrometry .

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹H, ¹³C, and ¹⁹F NMR, can offer structural confirmation through characteristic chemical shifts and coupling patterns. The fluorine atom would provide distinctive signals in ¹⁹F NMR, while the methyl group and aromatic protons would show characteristic patterns in ¹H NMR.

Infrared Spectroscopy

IR spectroscopy can identify key functional groups in the compound, particularly the carboxylic acid moiety (showing characteristic O-H stretch and C=O absorption bands) and the C-F bond (typically appearing at specific wavenumbers).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume